1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

Description

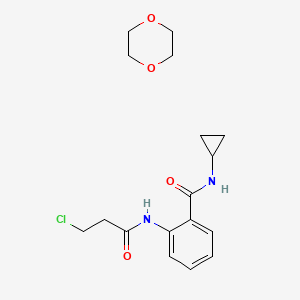

The compound 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide (molecular formula: C₁₁H₁₅ClN₂O, CAS: 226.71 g/mol) is a benzamide derivative featuring a 1,4-dioxane ring system and a 3-chloropropanamido substituent attached to an N-cyclopropylbenzamide backbone . This compound is cataloged as a building block in synthetic chemistry, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXMIAZESVXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide” is a heterocyclic compound that has been identified as a potential anti-infective agent

Biological Activity

1,4-Dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide is a synthetic compound that has garnered attention due to its biological activity and potential implications in environmental and health contexts. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation, and potential therapeutic applications.

1,4-Dioxane is a cyclic ether that is commonly used as a solvent and stabilizer in various industrial applications. The specific compound of interest combines the dioxane structure with a chloropropanamido group and a cyclopropylbenzamide moiety. This modification may influence its biological interactions and toxicity profile.

Toxicity

1,4-Dioxane has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and is known to cause various adverse health effects. Studies indicate that exposure can lead to:

- Acute Toxicity : Low acute toxicity but significant irritant effects on eyes and respiratory systems .

- Chronic Effects : Long-term exposure is associated with liver and kidney damage, including hepatocyte degeneration, hyperplasia, and neoplasms .

Biodegradation

Research into the biodegradation of 1,4-dioxane indicates that it can be metabolized by specific microbial strains under aerobic conditions. For instance:

- Microbial Degradation : Studies have shown that propanotrophic bacteria such as Pseudonocardia dioxanivorans can effectively degrade 1,4-dioxane through cometabolism . The degradation kinetics were characterized by Monod models, revealing maximum specific growth rates for different microbial cultures.

- Environmental Persistence : Despite its biodegradability under certain conditions, 1,4-dioxane exhibits persistence in aquatic environments due to its solubility and mobility .

Case Study 1: Occupational Exposure

A study highlighted several cases of occupational exposure to high levels of 1,4-dioxane leading to severe health outcomes such as kidney failure and liver necrosis. Fatalities were documented due to hemorrhagic nephritis following prolonged exposure in industrial settings .

Case Study 2: Environmental Monitoring

Monitoring efforts in France revealed widespread detection of 1,4-dioxane in both raw and treated water sources. Concentrations ranged from 0.35 to 3 µg/L in groundwater samples . This raises concerns regarding public health implications as these levels can exceed safety thresholds for drinking water.

Table of Toxicological Data

Kinetic Studies

Kinetic studies on the biodegradation of 1,4-dioxane have shown that:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- 1,4-Dioxane Moiety : Unlike the other compounds, the target molecule contains a 1,4-dioxane ring, which enhances solubility in polar solvents compared to purely aromatic analogs (e.g., N-(3,4-dichlorophenyl) propanamide) . This feature may also reduce crystallinity, impacting formulation in pharmaceutical contexts.

- Cyclopropyl Group : The N-cyclopropyl substitution distinguishes it from N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a hydroxyalkyl group. Cyclopropane’s ring strain and electron-donating effects could modulate reactivity in coupling reactions .

- Chloropropanamido Substituent : The 3-chloropropanamido side chain introduces electrophilic character, contrasting with the dichlorophenyl group in propanil, which is critical for herbicidal activity via acetolactate synthase inhibition .

Physicochemical Properties

- Polarity : The dioxane ring increases polarity (logP ~1.5 estimated) compared to isoxaben (logP ~3.2), aligning with its role as a polar synthetic intermediate .

- Thermal Stability : Cyclopropane derivatives often exhibit lower thermal stability due to ring strain, whereas dichlorophenyl propanamide (propanil) is stable under agricultural storage conditions .

Q & A

Q. What methods are used to assess environmental impact or biodegradation of this compound?

- Methodological Answer : OECD 301F biodegradation tests measure BOD/COD ratios in activated sludge. Ecotoxicity is evaluated using Daphnia magna or Vibrio fischeri luminescence assays. LC₅₀ values are calculated using probit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.